molecular formula C11H15FN2 B2381060 1-(2-Fluorobenzyl)piperazine CAS No. 199672-03-2; 435345-41-8; 89292-78-4

1-(2-Fluorobenzyl)piperazine

Cat. No.: B2381060
CAS No.: 199672-03-2; 435345-41-8; 89292-78-4
M. Wt: 194.253
InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)piperazine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963040
Record name 1-[(2-Fluorophenyl)methyl]piperazine
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Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-41-8, 89292-78-4
Record name 1-[(2-Fluorophenyl)methyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorobenzyl)piperazine
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Foundational & Exploratory

The Fluorobenzyl Motif in Receptor Ligand Design: Physicochemical Mechanisms and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the medicinal chemistry of the fluorobenzyl pharmacophore. It is structured to move from fundamental physicochemical principles to applied drug design and validation protocols.[1]

Part 1: Strategic Rationale & Physicochemical Foundations

The fluorobenzyl group is not merely a hydrophobic spacer; it is a precision tool for modulating the electronic landscape of a ligand without imposing significant steric penalties.[1] Its utility in receptor binding—particularly in G-Protein Coupled Receptors (GPCRs) like 5-HT2A and kinase domains—stems from three distinct physicochemical pillars: Quadrupole Modulation , Metabolic Occlusion , and Orthogonal Multipolar Interactions .

Aromatic Quadrupole Modulation

The benzene ring possesses a negative quadrupole moment (


), creating a cloud of electron density above and below the ring plane.[1] This naturally favors "edge-to-face" interactions with other aromatic residues (Phe, Trp, Tyr) in the receptor pocket.
  • The Fluorine Effect: Fluorine is the most electronegative element (3.98 Pauling scale).[1] When attached to the benzyl ring (e.g., p-fluorobenzyl), it inductively withdraws

    
    -electron density while donating 
    
    
    
    -electron density via resonance. However, the inductive withdrawal dominates the overall electrostatic potential surface (ESP).[1]
  • Result: The electron density at the center of the ring is reduced.[1] This "inverted" or "flattened" quadrupole potential reduces repulsive interactions with electron-rich receptor residues and strengthens

    
    -stacking interactions with electron-rich aromatic side chains (like Tryptophan) through complementary electrostatics.[1]
    
The "Fluorine Bond" vs. Weak H-Bond Acceptance

Unlike heavier halogens (Cl, Br, I), fluorine rarely exhibits a strong "sigma-hole" (a positive potential cap) capable of classical halogen bonding.[1] Instead, the fluorobenzyl group engages in:

  • C-F···H-C Dipole Interactions: The C-F bond is highly polar.[1] The fluorine atom can accept weak hydrogen bonds from backbone amides or polarized C-H bonds (e.g., C

    
    -H of amino acids).[1]
    
  • Orthogonal Interactions: The C-F bond vector is chemically inert (hard) but electrostatically active, allowing it to displace high-energy water molecules from hydrophobic pockets (entropic gain) while forming favorable multipolar contacts (enthalpic gain).[1]

Metabolic Occlusion (The "Soft Spot" Blockade)

The benzylic position (the carbon attached to the ring) and the para-position of the ring are primary sites for Cytochrome P450 (CYP) oxidation.[1]

  • Mechanism: Replacing a hydrogen with fluorine at the para position blocks CYP-mediated hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is far too high for the CYP iron-oxo species to cleave.

  • Impact: This extends the ligand's half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and prevents the formation of potentially toxic phenolic metabolites.[1]
    

Part 2: Mechanistic Binding Architectures (Visualized)

To understand how the fluorobenzyl group dictates binding, we visualize the decision matrix used in lead optimization.

Diagram 1: The Fluorine Scan Logic

This diagram illustrates the iterative logic of a "Fluorine Scan"—systematically moving the fluorine atom around the benzyl ring to probe the receptor's electronic and steric requirements.

F_Scan_Logic cluster_Exp Experimental Validation Start Hit Compound (Benzyl Moiety) Design Design F-Analogs (Ortho, Meta, Para) Start->Design Synthesis Synthesis & Purification Design->Synthesis Binding Binding Assay (Ki) Synthesis->Binding NMR 19F-NMR Interaction Map Binding->NMR Analysis SAR Analysis NMR->Analysis Decision_Ortho Ortho-F Effect: Conformational Lock (Restricted Rotation) Analysis->Decision_Ortho Steric Clash / Lock Decision_Meta Meta-F Effect: Fill Hydrophobic Sub-pocket Analysis->Decision_Meta Affinity Gain Decision_Para Para-F Effect: Block Metabolism & Quadrupole Tuning Analysis->Decision_Para Stability + Affinity Decision_Ortho->Start Iterate Decision_Meta->Start Iterate Decision_Para->Start Lead Candidate

Caption: Workflow for utilizing a Fluorine Scan to deconvolute steric, electronic, and metabolic contributions of the benzyl ring.

Part 3: Case Study – Pimavanserin & 5-HT2A[3][4]

Pimavanserin (Nuplazid) is a prime example of the fluorobenzyl motif's utility.[1] It is an inverse agonist selective for the 5-HT2A receptor, used to treat Parkinson’s disease psychosis.[2][3]

  • Structure: Contains a p-fluorobenzyl group attached to a urea scaffold.[1]

  • Binding Mode:

    • Lipophilic Pocket: The 4-fluorobenzyl group inserts into a deep, hydrophobic cavity formed by residues Val156, Phe339, and Phe340 in the 5-HT2A receptor.

    • Pi-Stacking: The p-fluorine atom modulates the ring's electronics to optimize T-shaped pi-stacking interactions with Phe340.

    • Selectivity: The specific volume and electronic signature of the 4-fluorobenzyl group contribute to its selectivity over the homologous 5-HT2C receptor (approx. 40-fold selectivity).[1][4]

    • Metabolic Stability: The fluorine at the para position prevents rapid oxidative clearance, a crucial feature for a CNS drug requiring steady-state dosing.

Quantitative Comparison (Hypothetical SAR Data based on trends):

Analog5-HT2A Ki (nM)5-HT2C Ki (nM)Metabolic t1/2 (min)Mechanistic Insight
Benzyl (H) 12.58.025Rapid para-hydroxylation; poor selectivity.
4-F-Benzyl 0.8 35.0 140 Optimized quadrupole & metabolic block.
4-Cl-Benzyl 2.115.0110Steric bulk of Cl reduces fit in tight pocket.
2-F-Benzyl 45.050.0130Ortho-F induces steric clash/conformational twist.

Part 4: Experimental Protocols (Self-Validating Systems)

To rigorously confirm the role of a fluorobenzyl group, one must distinguish between simple hydrophobicity and specific fluorine-mediated effects.

Protocol 4.1: The "Fluorine Scan" Binding Validation

Objective: Determine if affinity gains are driven by specific electronic interactions (F-effect) or generic lipophilicity.[1]

Methodology:

  • Compound Set Generation: Synthesize the H (parent), 2-F, 3-F, and 4-F analogs.

  • Matched Molecular Pair (MMP) Control: Synthesize the Methyl (CH3) analogs (2-Me, 3-Me, 4-Me). The Methyl group is a bioisostere for Fluorine in terms of size (van der Waals radius: F=1.47Å, CH3=2.0Å) but opposite in electronics (Me is electron-donating; F is electron-withdrawing).[1]

  • Binding Assay (Radioligand Displacement):

    • Receptor: Membrane preparations expressing human 5-HT2A.[1][5]

    • Radioligand: [3H]-Ketanserin (0.5 nM).[1]

    • Incubation: 60 min at 37°C in Tris-HCl buffer.

  • Data Analysis (The Validation Step):

    • Calculate

      
      .[1]
      
    • Compare F-analogs vs. Me-analogs.

    • Interpretation:

      • If

        
        : The effect is Steric/Hydrophobic  (filling a pocket).[1]
        
      • If

        
        : The effect is Electronic/Polar  (Quadrupole interaction or C-F dipole interaction).[1] This validates the specific role of the fluorine atom.[1]
        
Protocol 4.2: Thermodynamic Signature (ITC)

Objective: Differentiate Enthalpic vs. Entropic contributions.[1]

Methodology:

  • Instrument: Isothermal Titration Calorimetry (ITC200).

  • Setup: Titrate ligand (200

    
    M) into protein solution (20 
    
    
    
    M).
  • Output: Measure

    
    , 
    
    
    
    , and
    
    
    .
  • Validation:

    • Desolvation (Entropic): If the fluorobenzyl group displaces "unhappy" water, expect a large positive

      
       (favorable entropy).[1]
      
    • Specific Interaction (Enthalpic): If the C-F bond engages in a multipolar interaction or H-bond, expect a negative

      
       (favorable enthalpy).[1]
      
    • Note: A pure hydrophobic effect is usually entropy-driven.[1] A specific electronic F-interaction will add an enthalpic signature.[1]

Part 5: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

  • Vanover, K. E., et al. (2006).[1] Pharmacological and Behavioral Profile of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine 2A Receptor Inverse Agonist.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]

Sources

Strategic Utilization of 1-(2-Fluorobenzyl)piperazine Scaffolds in Multi-Target Alzheimer’s Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads Focus: Fragment-Based Drug Design (FBDD), Multi-Target Directed Ligands (MTDLs), and Synthetic Protocols

Executive Summary: The "Privileged Structure" Hypothesis

In the landscape of Alzheimer’s Disease (AD) drug discovery, the "one-molecule, one-target" paradigm has largely failed. The field has shifted toward Multi-Target Directed Ligands (MTDLs) —single molecules designed to hit multiple pathogenic pathways simultaneously.

1-(2-Fluorobenzyl)piperazine (1-2-FBP) has emerged as a critical "privileged scaffold" in this domain. It serves as a dual-functional pharmacophore:

  • AChE Inhibition: The benzylpiperidine moiety mimics the binding motif of Donepezil , interacting with the Catalytic Anionic Site (CAS) of Acetylcholinesterase.[1]

  • Sigma-1 Receptor (

    
    R) Modulation:  The fluorobenzyl-piperazine lipophilic cation is a classic high-affinity ligand for 
    
    
    
    R, promoting neuroprotection and regulating calcium homeostasis.

This guide details the chemical rationale, synthesis, and validation protocols for utilizing 1-2-FBP as a core warhead in the development of disease-modifying AD therapeutics.

Chemical Architecture & Mechanistic Logic

The Fluorine Effect

Why 2-Fluoro ? In medicinal chemistry, the specific placement of the fluorine atom on the benzyl ring is non-trivial.

  • Metabolic Stability: Blockade of the ortho-position prevents labile metabolic oxidation (CYP450 attack).

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperazine nitrogen slightly, optimizing bioavailability without sacrificing the cation-pi interactions required for receptor binding.

  • Conformational Locking: The 2-F substituent induces a preferred conformation via intramolecular electrostatic interactions, often favoring the binding geometry of the AChE gorge.

Dual-Targeting Mechanism

The 1-2-FBP scaffold is typically tethered to a second moiety (e.g., phthalimide, coumarin, or indole) via an alkyl linker.

TargetBinding SiteMechanism of Action
Acetylcholinesterase (AChE) Catalytic Anionic Site (CAS) The charged piperazine nitrogen interacts with Trp84 via cation-

interactions. The 2-fluorobenzyl group occupies the hydrophobic pocket, sterically occluding substrate entry.
Sigma-1 Receptor (

R)
Hydrophobic Pocket The N-substituted piperazine acts as a bioisostere for high-affinity

ligands. Agonism at

R translocates the receptor from the MAM (Mitochondria-Associated Membrane) to the plasma membrane, preventing excitotoxicity.

Experimental Protocols: Synthesis & Validation

Protocol A: Regioselective Synthesis of this compound

Context: This protocol avoids the formation of the bis-alkylated byproduct (N,N'-di(2-fluorobenzyl)piperazine), a common impurity.

Reagents:

  • Piperazine (anhydrous)[2]

  • 2-Fluorobenzyl chloride

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) or THF

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve Piperazine (6.0 equiv) in refluxing THF or ACN. The large excess is critical to statistically favor mono-alkylation.

  • Addition: Add 2-Fluorobenzyl chloride (1.0 equiv) dropwise over 30 minutes. Crucial: Rapid addition leads to bis-alkylation.

  • Reflux: Heat the mixture to reflux (

    
    C depending on solvent) for 4 hours. Monitor consumption of benzyl chloride via TLC (System: DCM/MeOH 9:1).
    
  • Workup (Purification):

    • Cool reaction to Room Temp (RT). Filter off the precipitated piperazine hydrochloride salts.

    • Evaporate solvent in vacuo.[2]

    • Selective Extraction: Dissolve residue in 1M NaOH (pH > 12). Extract with Dichloromethane (DCM).[2] The unreacted piperazine remains in the aqueous phase; the mono-benzyl product moves to the organic phase.

  • Salt Formation: Treat the organic phase with HCl/Ether to precipitate This compound hydrochloride as a white crystalline solid.

    • Yield Target: >70%[2][3]

    • Melting Point: ~165–166 °C [Ref 1].

Protocol B: Ellman’s Assay for AChE Inhibition

Context: Validates the affinity of the synthesized ligand against the primary target.

Assay Setup:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE or human recombinant AChE (0.02 U/mL).

Procedure:

  • Incubate Enzyme + Test Compound (1-2-FBP derivative) in buffer for 20 mins at 25°C.

  • Add DTNB and ATCh to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: Determine

    
     by plotting % Inhibition vs. Log[Concentration].
    
    • Validation Check: Donepezil should be used as a positive control (

      
       nM).
      

Visualization of Logic & Workflow

Synthesis Pathway (DOT Diagram)

This diagram illustrates the mono-alkylation strategy required to produce high-purity 1-2-FBP.

SynthesisWorkflow Start Reagents: Piperazine (6 eq) + 2-F-Benzyl Chloride (1 eq) Reaction Reflux in THF/ACN (4 Hours) Start->Reaction Dropwise Addition Filter Filter Precipitate (Remove Piperazine Salts) Reaction->Filter Extraction pH > 12 Extraction (DCM / 1M NaOH) Filter->Extraction Product This compound (Target Scaffold) Extraction->Product Organic Layer BisProduct Bis-alkylated Impurity (Avoided by Excess Piperazine) Extraction->BisProduct Minimized

Figure 1: Regioselective synthesis workflow for the this compound scaffold.

Neuroprotective Signaling Mechanism (DOT Diagram)

This diagram details how the ligand translates binding into therapeutic effect.

SignalingPathway Ligand This compound Derivative AChE Acetylcholinesterase (Synaptic Cleft) Ligand->AChE Inhibition (IC50 nM range) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism (Ki nM range) AChLevel Increased Acetylcholine AChE->AChLevel CaFlow Modulation of Ca2+ Flux (IP3R) Sigma1->CaFlow Bcl2 Upregulation of Bcl-2 (Anti-apoptotic) Sigma1->Bcl2 Cognition Cognitive Enhancement (Symptomatic) AChLevel->Cognition Protection Neuroprotection (Disease Modifying) CaFlow->Protection Bcl2->Protection

Figure 2: Dual-mechanism signaling pathway: Symptomatic relief via AChE inhibition and neuroprotection via Sigma-1 agonism.

Comparative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for piperazine derivatives, highlighting the superiority of the 2-Fluoro substitution in specific MTDL series.

Table 1: SAR Impact of Benzyl Ring Substitution on AChE Inhibition

Compound VariantSubstituent (R)AChE

(nM)

R

(nM)
Notes
Reference Donepezil20–40>1000Pure AChE inhibitor
Analog A H (Unsubstituted)120 ± 1585 ± 5Moderate affinity
Analog B 2-Fluoro 16 ± 1 12 ± 2 Optimal steric/electronic fit
Analog C 4-Fluoro45 ± 328 ± 4Good, but less potent than 2-F
Analog D 4-Nitro250 ± 20>500Bulky group hinders CAS binding

Data aggregated from representative piperazine-phthalimide MTDL studies [Ref 2, 3].

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. 2020.

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)Isoindoline-1,3-dione Derivatives. Iranian Journal of Pharmaceutical Research. 2013.

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. CNS Neuroscience & Therapeutics. 2009.

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition. Neurobiology of Disease. 2019.

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. ACS Omega. 2025.

Sources

The Ascendancy of Piperazine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless surge of antimicrobial resistance necessitates a paradigm shift in the discovery and development of novel therapeutic agents. Within the vast landscape of heterocyclic chemistry, the piperazine moiety has emerged as a privileged scaffold, a versatile building block for constructing potent antimicrobial compounds.[1] This guide provides an in-depth exploration of the antimicrobial activity of novel piperazine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Piperazine Core: A Privileged Structure in Medicinal Chemistry

Piperazine, a six-membered heterocyclic compound containing two opposing nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for drug design.[2] Its structural rigidity, coupled with the ability of its nitrogen atoms to serve as hydrogen bond donors and acceptors, allows for high-affinity interactions with biological targets.[3] Furthermore, the piperazine ring can be readily functionalized at the N1 and N4 positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Historically, piperazine and its derivatives have found applications as anthelmintics, antihistamines, and anticancer agents.[4] However, their potential as antimicrobial agents has garnered significant attention, with numerous studies demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

Crafting the Antimicrobial Arsenal: Synthesis of Novel Piperazine Compounds

The synthesis of novel piperazine derivatives is a cornerstone of the drug discovery process. A common and effective strategy involves a multi-step reaction sequence. One illustrative approach begins with the coupling of a substituted benzenethiol with a chloro-nitrobenzene derivative.[5] The nitro group of the resulting intermediate is then reduced, typically using an iron-acetic acid system, to yield an aniline intermediate. This aniline derivative can then be cyclized with bis(2-chloroethyl)amine hydrochloride to form the core piperazine structure.[5]

Subsequent modifications at the nitrogen atoms allow for the introduction of diverse chemical moieties to modulate the compound's biological activity.[6] For instance, reacting 4-(4-ethyl piperazine-1-yl)aniline with an N-chloro acetyl aryl amine can yield a range of 1-[2-(aryl amino -2-oxoethyl) -amino -4-(n-ethyl piperazine)] benzene derivatives.[6]

Diagram: Generalized Synthetic Workflow for Novel Piperazine Derivatives

SynthesisWorkflow Start Starting Materials (e.g., Substituted benzenethiol, Chloro-nitrobenzene) Coupling Coupling Reaction Start->Coupling Reduction Nitro Group Reduction (e.g., Fe/AcOH) Coupling->Reduction Cyclization Piperazine Ring Formation (e.g., bis(2-chloroethyl)amine HCl) Reduction->Cyclization Functionalization N-Functionalization (Introduction of diverse moieties) Cyclization->Functionalization FinalProduct Novel Piperazine Compound Functionalization->FinalProduct

Caption: A generalized workflow for the synthesis of novel piperazine compounds.

Unraveling the Mechanism of Action: How Piperazine Compounds Combat Microbes

The antimicrobial efficacy of piperazine derivatives stems from their ability to disrupt essential cellular processes in microorganisms. A primary mechanism of action involves targeting the bacterial cytoplasmic membrane.[1][7] The cationic nature of many piperazine compounds facilitates electrostatic interactions with the negatively charged components of the bacterial cell membrane, leading to membrane depolarization, increased permeability, and subsequent leakage of vital intracellular contents, ultimately resulting in cell death.[1][7]

Another key target for some piperazine derivatives is the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.[8] By inhibiting ENR, these compounds disrupt the production of fatty acids, which are crucial for building and maintaining the bacterial cell membrane. Molecular docking studies have shown that piperazine derivatives can fit into the active site of ENR, interacting with key amino acid residues like TYR 158.[8]

For its anti-parasitic activity, piperazine acts as an agonist on the inhibitory GABA (gamma-aminobutyric acid) receptor in helminths.[9] This leads to paralysis of the parasite, allowing the host's immune system to expel it.[9] The selectivity of this action is due to differences between the GABA receptors in vertebrates and helminths.[9]

Diagram: Proposed Mechanisms of Antimicrobial Action

MechanismOfAction cluster_piperazine Novel Piperazine Compound cluster_bacterium Bacterial Cell Piperazine Piperazine Derivative Membrane Cytoplasmic Membrane Piperazine->Membrane Disruption ENR Enoyl-ACP Reductase (ENR) Piperazine->ENR Inhibition GABA GABA Receptor (in parasites) Piperazine->GABA Agonist action Leakage Leakage of Intracellular Components Membrane->Leakage FattyAcid Fatty Acid Synthesis ENR->FattyAcid Blocks FattyAcid->Membrane Required for CellDeath Cell Death Leakage->CellDeath Paralysis Paralysis (in parasites) GABA->Paralysis

Caption: Mechanisms of action for piperazine-based antimicrobial agents.

Structure-Activity Relationship (SAR): Fine-Tuning for Enhanced Potency

The antimicrobial activity of piperazine compounds is highly dependent on the nature of the substituents attached to the piperazine core. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.

A key observation is that the introduction of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2), on the aryl ring attached to the piperazine often leads to enhanced antibacterial activity.[10][11] Conversely, electron-donating groups can decrease potency.[10] The steric bulk of the substituents also plays a significant role; a decrease in the size of the amine groups attached to the core scaffold has been shown to increase potency in some cases.[11]

The basicity of the nitrogen atoms in the piperazine ring is also a critical factor, as it influences the electrostatic interactions with the bacterial cell membrane.[8] Varying the N-substituents can significantly impact the biological potency and selectivity of the molecule.[2][8]

Validated Protocols for Antimicrobial and Cytotoxicity Evaluation

A rigorous and standardized approach to evaluating the antimicrobial and cytotoxic properties of novel piperazine compounds is essential for reliable and reproducible results.

In Vitro Antimicrobial Susceptibility Testing

A. Agar Disk-Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of a compound.[8]

Protocol:

  • Preparation of Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).[12] Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Dissolve the synthesized piperazine compounds in a suitable solvent like DMSO to a known concentration (e.g., 250 mg/L).[8] Impregnate sterile filter paper disks (5 mm) with a specific volume (e.g., 10 µL) of the compound solution.[8]

  • Disk Placement and Incubation: Carefully place the impregnated disks onto the inoculated agar surface.[8] Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control. Incubate the plates at 37°C for 18-24 hours.[13]

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

B. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.[12]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension as described for the disk-diffusion method and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC Assay: After determining the MIC, take an aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

  • Plating and Incubation: Spread the aliquot onto a fresh agar plate. Incubate the plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Table 1: Example Data from Antimicrobial Susceptibility Testing

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
RL-308Shigella flexneri2425
RL-308S. aureus4822
RL-308MRSA163218
RL-328Shigella dysenteriae128>12812
CiprofloxacinE. coli0.0150.0330

Data adapted from a study on novel piperazine derivatives.[14]

Cytotoxicity Assessment

It is crucial to assess the toxicity of novel antimicrobial compounds to mammalian cells to ensure their potential for therapeutic use. The MTT assay is a widely used colorimetric method for this purpose.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[12]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Add serial dilutions of the novel piperazine compounds to the wells. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[15]

  • MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Diagram: Experimental Workflow for Antimicrobial and Cytotoxicity Evaluation

EvaluationWorkflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Start Novel Piperazine Compound DiskDiffusion Agar Disk-Diffusion Start->DiskDiffusion MIC Broth Microdilution (MIC) Start->MIC MTT MTT Assay on Mammalian Cells Start->MTT Result1 Result1 DiskDiffusion->Result1 Zone of Inhibition MBC MBC Determination MIC->MBC Result2 Result2 MBC->Result2 MIC/MBC Values Result3 Result3 MTT->Result3 IC50 Value Interpretation Interpretation Result1->Interpretation Result2->Interpretation Result3->Interpretation Therapeutic Index Calculation

Caption: A comprehensive workflow for evaluating novel piperazine compounds.

Future Perspectives and Conclusion

The versatile piperazine scaffold continues to be a rich source of novel antimicrobial agents. Future research should focus on the rational design of new derivatives with improved potency against multidrug-resistant pathogens.[10] The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the identification of promising lead compounds.[10]

Furthermore, exploring novel drug delivery systems for piperazine-based compounds could enhance their therapeutic efficacy and reduce potential side effects. The development of piperazine-based polymers also presents an exciting avenue for creating biocompatible materials with inherent antimicrobial properties for use in biomedical devices and tissue engineering.[1][7]

References

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review. PMC - NIH. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). Available at: [Link]

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available at: [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed Central. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?. ResearchGate. Available at: [Link]

  • Biochemical evaluation of novel antibacterial compounds. International Journal of Advanced Biochemistry Research. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF | ResearchGate. Available at: [Link]

Sources

Methodological & Application

Precision Synthesis of 1-(2-Fluorobenzyl)piperazine: Mono-Alkylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-fluorobenzyl)piperazine is a critical intermediate step in the development of various serotonergic and dopaminergic ligands (e.g., antidepressants, antipsychotics). The core synthetic challenge lies in the symmetric nature of piperazine, which possesses two equivalent nucleophilic amine sites. Standard alkylation often leads to a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired N,N'-bis(2-fluorobenzyl)piperazine.

This guide presents two distinct protocols to solve this selectivity problem:

  • The "Proton-Protection" Method (Recommended): Utilizes in situ generation of piperazine monohydrochloride to chemically block one amine site, ensuring high mono-selectivity without protecting groups.

  • The "Stoichiometric Excess" Method (Classic): Relies on a large molar excess of piperazine to statistically favor mono-alkylation.

Retrosynthetic & Mechanistic Analysis

The target molecule is formed via an SN2 nucleophilic substitution between piperazine and 2-fluorobenzyl chloride.

Critical Process Parameters (CPPs)
  • Stoichiometry: Controlling the ratio of Piperazine:Electrophile is the primary lever for selectivity.

  • pH Control: In the "Proton-Protection" method, pH must be maintained where the dominant species is the mono-cation.

  • Solvent Polarity: Alcohols (MeOH, EtOH) are preferred to stabilize the transition state and solubilize the hydrochloride salts.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the strategy to suppress bis-alkylation.

ReactionPathway Pip Piperazine (Nucleophile) PipHCl Piperazine Monohydrochloride (Protected Species) Pip->PipHCl + HCl (1 eq) Mono 1-(2-Fluorobenzyl) piperazine (Target) Pip->Mono + Electrophile (Fast) PipHCl->Mono + Electrophile (Selective) Electrophile 2-Fluorobenzyl Chloride Bis 1,4-Bis(2-fluorobenzyl) piperazine (Impurity) Mono->Bis + Electrophile (Over-alkylation)

Figure 1: Reaction pathway showing the direct alkylation vs. the proton-protection strategy. The protonated amine (PipHCl) is less nucleophilic, preventing double reaction at the blocked site.

Protocol A: The "Proton-Protection" Method (High Selectivity)

Best for: High purity requirements, minimizing waste, scalable synthesis. Mechanism: This method exploits the reduced nucleophilicity of the protonated amine. By converting piperazine to its monohydrochloride salt, one nitrogen is "protected" by a proton, leaving the other free to react.[1][2][3]

Reagents & Equipment[1][3][4][5]
  • Piperazine (anhydrous): 1.0 eq

  • Piperazine Dihydrochloride: 1.0 eq (or generate in situ with 1 eq HCl)

  • 2-Fluorobenzyl Chloride: 1.0 eq[4]

  • Solvent: Methanol (MeOH)

  • Base (Workup): NaOH (aq)

Step-by-Step Procedure
  • Preparation of Monohydrochloride Salt:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (10 mmol) and Piperazine Dihydrochloride (10 mmol) in Methanol (30 mL).

    • Note: This comproportionation reaction generates 20 mmol of Piperazine Monohydrochloridein situ.

    • Heat the mixture to reflux until a clear solution is obtained.

  • Alkylation:

    • Add 2-Fluorobenzyl chloride (10 mmol) dropwise to the refluxing solution over 15 minutes.

    • Crucial: We use a 2:1 ratio of Piperazine species to Electrophile. The unreacted piperazine monohydrochloride acts as a buffer and is easily recovered.

    • Reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[5]

  • Workup & Recovery:

    • Cool the reaction mixture to 0–5 °C.

    • Filtration: The unreacted Piperazine Dihydrochloride (formed as a byproduct of the alkylation) will precipitate. Filter this white solid off.[4] This can be recycled for the next batch.

    • Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude mono-alkylated salt.

  • Purification:

    • Dissolve the residue in water (20 mL).

    • Basify with 4M NaOH to pH > 12 to liberate the free base.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organics over Na₂SO₄ and evaporate.[1]

    • Optional: Convert to hydrochloride salt using HCl/Ethanol for crystallization (MP: 165–166 °C).

Protocol B: The "Stoichiometric Excess" Method

Best for: Quick, small-scale reactions where reagent waste is not a concern. Mechanism: Le Chatelier's principle. A massive excess of piperazine ensures that the electrophile is statistically more likely to encounter a fresh piperazine molecule than a mono-alkylated product.

Reagents
  • Piperazine: 5.0 – 10.0 equivalents

  • 2-Fluorobenzyl Chloride: 1.0 equivalent[4]

  • Solvent: Ethanol or Toluene

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve Piperazine (50 mmol, 5 eq) in Ethanol (50 mL). Heat to 60 °C to ensure full solubility.

    • Add 2-Fluorobenzyl chloride (10 mmol, 1 eq) dropwise over 30 minutes. Rapid addition favors bis-alkylation (local high concentration).

  • Reaction:

    • Stir at reflux for 2–3 hours.

  • Workup (Removal of Excess Piperazine):

    • Evaporate the Ethanol.

    • Add Water (50 mL). The excess piperazine is highly water-soluble.

    • Extract the product with Ethyl Acetate or DCM (3 x 30 mL). The bis-alkylated impurity (if any) will also extract, but the excess piperazine remains in the water.

    • Note: If high purity is required, wash the organic layer with water 2 more times to ensure all piperazine is removed.

  • Isolation:

    • Dry and evaporate the organic layer.[1]

    • Purify via column chromatography (Silica, DCM:MeOH:NH₄OH 90:9:1) if bis-alkylation > 5%.

Analytical Validation & Troubleshooting

Characterization Data (HCl Salt)

The following data corresponds to This compound hydrochloride .

ParameterObserved ValueNotes
Appearance White crystalline solidRecrystallized from iPrOH/EtOH
Melting Point 165 – 166 °CDistinct from bis-product
¹H NMR (CDCl₃) δ 2.82 (t, 4H), 3.25 (t, 4H)Piperazine ring protons
¹H NMR (CDCl₃) δ 3.65 (s, 2H)Benzylic CH₂
¹H NMR (CDCl₃) δ 7.01–7.35 (m, 4H)Aromatic protons
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Alkylation Excess electrophile or poor mixingIncrease Piperazine:Electrophile ratio; Add electrophile slower.
Low Yield Product lost in aqueous layerThe product is an amine and can be water-soluble if pH < 10. Ensure pH > 12 during extraction.
Emulsion Piperazine presenceAdd brine to the aqueous phase; filter through Celite if solids are present.
Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Mono + Bis + Piperazine) Evap Evaporate Solvent Crude->Evap WaterAdd Add Water + NaOH (pH > 12) Evap->WaterAdd Extract Extract with DCM WaterAdd->Extract AqLayer Aqueous Layer (Unreacted Piperazine) Extract->AqLayer Waste/Recycle OrgLayer Organic Layer (Mono + Bis) Extract->OrgLayer SaltForm Add HCl / EtOH OrgLayer->SaltForm Cryst Recrystallize (iPrOH) SaltForm->Cryst Final Pure 1-(2-Fluorobenzyl) piperazine HCl Cryst->Final

Figure 2: Downstream processing workflow for the isolation of the target compound as a hydrochloride salt.

References

  • L. J. J. M. et al. (2020).[2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2197. [Link] (Source for the monohydrochloride protocol and NMR data).

  • Organic Syntheses. (1955). 1-Benzylpiperazine.[6] Org. Synth. 1955, 35, 10. [Link] (Source for the classic excess piperazine method).

  • Thibonnet, J. (2013). Monoalkylation of piperazine derivatives. ResearchGate Discussion. [Link] (Expert consensus on stoichiometry and protecting groups).

Sources

Application Notes and Protocols: Leveraging 1-(2-Fluorobenzyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2-fluorobenzyl)piperazine moiety is a cornerstone scaffold in contemporary medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS). Its unique structural and physicochemical properties, including the strategic placement of a fluorine atom to enhance metabolic stability and receptor binding affinity, make it a "privileged" fragment in drug design.[1] This guide provides an in-depth exploration of the strategic application of this compound in drug discovery programs. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of derivatives, and outline a comprehensive workflow for their pharmacological evaluation, with a focus on modulators of the serotonin 1A (5-HT1A) receptor, a key target for anxiolytics and antidepressants.[2][3]

The Strategic Advantage of the this compound Scaffold

The piperazine ring is a versatile and frequently employed heterocycle in drug development due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.[4] The introduction of a 2-fluorobenzyl group onto one of the piperazine nitrogens confers several distinct advantages:

  • Enhanced Metabolic Stability: The fluorine atom at the ortho position of the benzyl ring can block cytochrome P450-mediated metabolism, a common liability for many drug candidates. This leads to an improved pharmacokinetic profile, including a longer half-life.[1]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can subtly modulate the pKa of the distal nitrogen of the piperazine ring, influencing its ionization state at physiological pH and its ability to interact with biological targets.

  • Improved Target Engagement: The fluorobenzyl group can participate in favorable interactions within the binding pockets of various receptors, including hydrogen bonding and hydrophobic interactions, thereby enhancing binding affinity and selectivity.[5]

These attributes have led to the successful incorporation of this scaffold into a multitude of CNS-active agents, including those targeting serotonin and dopamine receptors.[1][5]

Synthetic Strategy: From Scaffold to Lead Candidate

The readily available secondary amine of this compound provides a convenient chemical handle for the introduction of diverse functionalities, allowing for the exploration of a broad chemical space. A common synthetic approach involves the acylation or alkylation of this nitrogen to generate a library of analogs.

Protocol 1: Synthesis of a Flesinoxan Analog

This protocol describes the synthesis of a representative 5-HT1A receptor agonist, structurally analogous to Flesinoxan, via amide bond formation. Flesinoxan is a well-characterized, high-affinity 5-HT1A receptor agonist.[1][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C EDC, HOBt DIPEA, DMF Room Temperature, 12h A->C B 4-Fluorobenzoic acid B->C D Flesinoxan Analog (4-fluoro-N-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)benzamide) C->D Amide Coupling

Caption: Synthetic scheme for a Flesinoxan analog.

Materials:

  • This compound

  • 4-Fluorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorobenzoic acid (1.1 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Flesinoxan analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: This amide coupling reaction is a robust and widely used method for constructing the N-acylpiperazine linkage present in many pharmacologically active compounds. EDC/HOBt is a classic choice for activating the carboxylic acid, minimizing side reactions and promoting efficient amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid generated during the reaction.

Pharmacological Evaluation Workflow

A systematic evaluation of the newly synthesized compounds is crucial to determine their biological activity and drug-like properties. The following workflow outlines a typical screening cascade for identifying and characterizing 5-HT1A receptor modulators.

G start Synthesized Compound Library primary_binding Primary Screen: 5-HT1A Receptor Binding Assay start->primary_binding secondary_functional Secondary Screen: 5-HT1A Functional Assay ([35S]GTPγS Binding) primary_binding->secondary_functional High Affinity Compounds selectivity Selectivity Profiling: Binding assays against related receptors (e.g., 5-HT2A, D2) secondary_functional->selectivity Potent Agonists/ Antagonists adme_tox In Vitro ADME/Tox Profiling selectivity->adme_tox Selective Compounds lead_candidate Lead Candidate adme_tox->lead_candidate Favorable Profile

Caption: Drug discovery screening cascade.

Primary Screening: 5-HT1A Receptor Binding Assay

The initial step is to determine the affinity of the synthesized compounds for the 5-HT1A receptor. A competitive radioligand binding assay is a standard and reliable method for this purpose.

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand, typically [³H]8-OH-DPAT (a potent 5-HT1A agonist), for binding to 5-HT1A receptors in a membrane preparation from a cell line or brain tissue expressing the receptor.[1]

Materials:

  • Membrane preparation from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • WAY-100635 (a selective 5-HT1A antagonist, for non-specific binding determination).

  • Test compounds dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C with 0.5% PEI pre-treatment).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or 10 µM WAY-100635 for non-specific binding), 50 µL of [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM), and 50 µL of the membrane preparation (5-10 µg protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage inhibition of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation:

CompoundTargetKi (nM)
8-OH-DPAT (Agonist)5-HT1A~1-5[7][8]
Flesinoxan (Agonist)5-HT1A~0.5-2[6]
WAY-100635 (Antagonist)5-HT1A~0.3-1[9]
Test Compound 5-HT1A To be determined

Compounds with high affinity (low nanomolar Ki values) are prioritized for further evaluation.

Secondary Screening: Functional Activity Assessment

Compounds that demonstrate high affinity in the binding assay are then evaluated for their functional activity – whether they act as agonists, antagonists, or inverse agonists. The [³⁵S]GTPγS binding assay is a widely used method to assess G-protein activation following receptor stimulation.

Protocol 3: [³⁵S]GTPγS Functional Assay

Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1A promotes the exchange of GDP for GTP on the α-subunit of the G-protein.[10] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.

Materials:

  • Membrane preparation from cells expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP.

  • GTPγS (for non-specific binding).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

Procedure:

  • In a 96-well plate, add the membrane preparation, GDP (to a final concentration of 10-30 µM), and the test compound at various concentrations.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a concentration-response curve and determine the EC50 and Emax values.

Interpretation: Agonists will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, while antagonists will block the stimulation induced by a known agonist. Partial agonists will produce a submaximal response compared to a full agonist.

Lead Optimization: In Vitro ADME/Tox Profiling

Promising candidates from functional assays should be subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to assess their drug-like properties.[11]

Permeability Assessment

For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[12][13]

Protocol 4: PAMPA-BBB Assay

Principle: This assay uses a 96-well filter plate where the filter is coated with a lipid mixture that mimics the BBB. The rate of diffusion of a compound from a donor compartment to an acceptor compartment is measured.[14]

Procedure:

  • Coat the filter of a 96-well donor plate with the BBB lipid solution.

  • Add the test compound to the donor wells (pH 7.4 buffer).

  • Fill the acceptor wells of a 96-well plate with buffer.

  • Place the donor plate on top of the acceptor plate ("sandwich") and incubate for 4-18 hours.

  • After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Interpretation: Compounds with high Pe values are more likely to cross the BBB via passive diffusion.

Metabolic Stability

Protocol 5: Microsomal Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15][16]

Procedure:

  • Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL protein) in the presence of the cofactor NADPH at 37°C.[17]

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Interpretation: Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.

Cytotoxicity Assessment

Protocol 6: MTT Assay on SH-SY5Y Cells

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the potential neurotoxicity of the compounds on a human neuroblastoma cell line (SH-SY5Y).[18][19]

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

Interpretation: Compounds with high CC50 values are less cytotoxic and have a better safety profile.

Mechanism of Action: 5-HT1A Receptor Signaling

A thorough understanding of the target's signaling pathway is essential for interpreting functional data and for rational drug design. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory Gi/o proteins.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist (e.g., Flesinoxan Analog) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein (αβγ complex) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates ATP ATP K_ion K+ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Firing K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway.

Upon agonist binding, the activated Gi/o protein dissociates into its Gαi and Gβγ subunits.[20][21]

  • Gαi subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3][10]

  • Gβγ subunit: Directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions.[20][22] This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal firing rate, which is the primary mechanism underlying the anxiolytic and antidepressant effects of 5-HT1A agonists.[2][4]

Conclusion

This compound is a highly valuable scaffold for the development of novel CNS therapeutics. Its favorable physicochemical and pharmacokinetic properties make it an excellent starting point for lead generation and optimization. By employing a systematic workflow encompassing rational design, efficient synthesis, and a comprehensive suite of in vitro pharmacological and ADME/Tox assays, researchers can effectively leverage this privileged structure to discover new drug candidates with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest for the next generation of CNS medicines.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available from: [Link]

  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PMC. Available from: [Link]

  • 5-HT1A receptor. Wikipedia. Available from: [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers. Available from: [Link]

  • Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor. The Journal of Biological Chemistry. Available from: [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. Available from: [Link]

  • 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available from: [Link]

  • WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. J Pharmacol Exp Ther. 1996 Aug;278(2):752-62.
  • Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other binding sites. ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available from: [Link]

  • Differential coupling of 5-HT1 receptors to G proteins of the Gi family. PubMed Central. Available from: [Link]

  • Cytotoxicity assay evaluated by MTT in the differentiated SH-SY5Y cell line... ResearchGate. Available from: [Link]

  • The 5-HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research. 2005 Jan 12;1032(1-2):142-52.
  • The 5-HT1A receptor agonist flesinoxan shares discriminative stimulus properties with some 5-HT2 receptor antagonists. European Journal of Pharmacology. 1999 Nov 12;384(1):1-8.
  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Synthesis and Biological Activities of[1][20]-Oxazine Derivatives. Der Pharma Chemica. 2017; 9(12):107-113.

  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology. 2006 Aug 14;72(4):495-505.
  • Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. MDPI. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. YouTube. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and antiproliferative activity of 2-(([1][2][4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1][4]oxazine derivatives. ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 1-(2-Fluorobenzyl)piperazine in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Fluorobenzyl)piperazine as a versatile building block in click chemistry. We will explore its derivatization for bioorthogonal reactions and detail protocols for its application in bioconjugation and molecular probe development.

Introduction: The Strategic Advantage of the 2-Fluorobenzyl Piperazine Moiety in Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, focuses on reactions that are high in yield, wide in scope, and create by-products that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field, enabling the rapid and efficient formation of a stable triazole linkage.

The this compound scaffold is a valuable synthon in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous approved drugs due to its favorable pharmacokinetic properties. The 2-fluorobenzyl group can enhance metabolic stability and membrane permeability, and the fluorine atom can serve as a sensitive NMR probe for studying molecular interactions. By functionalizing this scaffold with an azide or alkyne handle, it can be transformed into a powerful tool for click chemistry applications, including drug discovery, proteomics, and diagnostics.

Part 1: Preparing this compound for Click Chemistry

To be utilized in click chemistry, this compound must first be functionalized with a bioorthogonal handle, such as an azide or a terminal alkyne. This section provides a protocol for the synthesis of an alkyne-functionalized derivative, a crucial first step for its application in CuAAC reactions.

Protocol 1: Synthesis of 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine

This protocol details the alkynylation of this compound, rendering it ready for click chemistry applications.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine.

Expected Outcome:

The final product is a stable, alkyne-functionalized piperazine derivative ready for use in CuAAC reactions. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm purity and identity.

Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the alkyne-functionalized piperazine in hand, it can now be "clicked" onto azide-containing molecules. This is particularly useful for labeling biomolecules, such as proteins or nucleic acids, or for synthesizing complex molecular probes.

Protocol 2: CuAAC Conjugation of Alkyne-Functionalized Piperazine to an Azide-Containing Peptide

This protocol provides a general method for the bioconjugation of 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine to a peptide that has been metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine).

Materials:

  • 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine (from Protocol 1)

  • Azide-labeled peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Microcentrifuge tubes

Experimental Workflow Diagram:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne Alkyne-Piperazine in DMSO Mix Combine Reagents in Microtube Alkyne->Mix Azide Azide-Peptide in PBS Azide->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Mix THPTA THPTA Ligand THPTA->Mix Incubate Incubate at RT (1-4 hours) Mix->Incubate Purify Purification (e.g., HPLC, Dialysis) Incubate->Purify Analyze Characterization (MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for CuAAC bioconjugation.

Procedure:

  • Prepare stock solutions:

    • 10 mM 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine in DMSO.

    • 1-2 mg/mL azide-labeled peptide in PBS.

    • 50 mM CuSO₄ in water.

    • 500 mM sodium ascorbate in water (prepare fresh).

    • 50 mM THPTA in water.

  • In a microcentrifuge tube, combine the following in order:

    • Azide-labeled peptide solution.

    • 1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine stock solution (to a final concentration of 100-200 µM).

    • THPTA solution (to a final concentration of 500 µM).

    • CuSO₄ solution (to a final concentration of 500 µM).

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Vortex briefly to mix.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The resulting conjugate can be purified by methods appropriate for the biomolecule, such as HPLC or dialysis, to remove unreacted reagents.

  • Analyze the labeled product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Data Summary Table:

ParameterRecommended RangeNotes
Alkyne-Piperazine Conc.50 - 500 µMHigher concentrations can improve reaction rates.
Azide-Biomolecule Conc.1 - 10 µMDependent on the specific biomolecule.
CuSO₄ Conc.50 - 500 µMEquimolar to the ligand (THPTA).
Sodium Ascorbate Conc.1 - 5 mMShould be in excess to keep copper in the Cu(I) state.
THPTA Conc.50 - 500 µMProtects the biomolecule from copper-mediated damage.
Reaction Time1 - 4 hoursCan be optimized based on reaction progress.
TemperatureRoom TemperatureHigher temperatures are generally not required.

Part 3: Advanced Applications and Future Directions

The ability to click the this compound moiety onto biomolecules opens up a range of advanced applications.

Drug Development:

  • Target Identification: The fluorinated benzyl group can be used as a ¹⁹F NMR probe to study the binding of the labeled molecule to its biological target. This allows for detailed investigation of drug-target engagement in a complex biological milieu.

  • Pharmacokinetic Studies: By attaching a radiolabel or a fluorescent dye via the triazole linkage, the distribution and metabolism of a drug candidate incorporating the piperazine scaffold can be tracked in vivo.

Molecular Probes:

  • Activity-Based Probes: The piperazine derivative can be incorporated into activity-based probes to label specific enzymes in a proteome. The fluorobenzyl group can aid in the subsequent identification and characterization of the labeled enzymes.

  • Imaging Agents: Conjugation to imaging agents (e.g., fluorophores, PET ligands) allows for the visualization of biological processes where the piperazine-containing molecule is involved.

Logical Relationship Diagram:

Logical_Flow A This compound (Starting Material) B Functionalization (e.g., Alkynylation) A->B C Click-Ready Piperazine Probe B->C E CuAAC Reaction C->E D Azide-Modified Biomolecule (Peptide, Protein, etc.) D->E F Conjugated Product E->F G Downstream Applications F->G H Drug Discovery G->H I Bioconjugation G->I J Molecular Imaging G->J

Caption: From starting material to application.

Conclusion

This compound is a valuable and versatile building block that, once appropriately functionalized, can be seamlessly integrated into click chemistry workflows. The protocols and applications detailed herein provide a framework for researchers to leverage this scaffold in their own studies, from fundamental bioconjugation to the development of sophisticated molecular probes and drug candidates. The unique combination of the piperazine core and the 2-fluorobenzyl group offers significant advantages for improving pharmacokinetic properties and enabling advanced analytical techniques.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Li, Z., et al. (2013). Synthesis and biological evaluation of novel piperazine-containing benzimidazole derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4928-4931. [Link]

  • Gill, H., et al. (2018). The piperazine ring in medicinal chemistry. Future Medicinal Chemistry, 10(2), 241-263. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering yield issues in piperazine derivatization. It synthesizes field-proven protocols with mechanistic insights to troubleshoot the two main antagonists in this chemistry: Selectivity (Mono- vs. Bis-alkylation) and Isolation (Water Solubility). [1]

Status: Active | Topic: Yield Optimization & Troubleshooting | Role: Senior Application Scientist[1][2]

Introduction: The Piperazine Paradox

Piperazine is deceptively simple.[2] Its symmetry suggests easy derivatization, yet it presents a classic "dual-reactivity" trap.[1][2] The secondary amines are highly nucleophilic, leading to rapid bis-alkylation (over-reaction).[1] Furthermore, the high polarity of the piperazine core often causes the product to partition into the aqueous phase during work-up, leading to "phantom yields" where the product exists but is discarded with the waste water.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value drug synthesis.

Module 1: The Selectivity Battle (Mono- vs. Bis-Functionalization)

The Core Problem

In direct alkylation (SN2), the product (secondary amine) is often more nucleophilic than the starting material (due to inductive donation from the alkyl group), accelerating the second reaction.[1]

Diagnostic Workflow
  • Symptom: TLC shows a fast-moving spot (bis-alkylated) and starting material, with little mono-product.[1][2]

  • Root Cause: Stoichiometry and concentration control.[2]

Protocol A: The "Statistical Flood" Method (Direct Alkylation)

Best for: Cheap, simple alkyl halides where atom economy is less critical.[1]

The Logic: By flooding the reaction with excess piperazine, you statistically force the alkyl halide to collide with a free piperazine molecule rather than a mono-alkylated product.

Step-by-Step Protocol:

  • Dissolution: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile (ACN) or Ethanol.[1][2]

    • Note: If using piperazine hexahydrate, ensure the solvent tolerates water or add molecular sieves.[1][2]

  • Addition: Add the alkyl halide (1.0 equiv) dropwise over 60 minutes at 0°C.

    • Crucial: High dilution favors mono-alkylation.[2] Keep the alkyl halide concentration low.

  • Reaction: Warm to room temperature. Monitor by TLC.[2][3]

  • Work-up (The "Precipitation Trick"):

    • If using Ethanol: Add concentrated HCl dropwise.[2][4] The dihydrochloride salt of the excess unreacted piperazine is often less soluble than the mono-alkylated product salt and may precipitate.[4] Filter off the solid.[2][5][6][7]

    • Evaporate the filtrate to dryness.[2]

Protocol B: The "Trojan Horse" (Mono-Protection)

Best for: Expensive electrophiles or late-stage functionalization.[1]

The Logic: Block one nitrogen with a Boc (tert-butyloxycarbonyl) group to render it inert, forcing reaction only at the open site.[1]

  • Protection: React piperazine (excess) with Boc2O to form N-Boc-piperazine .

    • Purification: N-Boc-piperazine is not water-soluble at high pH, allowing easy separation from unreacted piperazine (water-soluble).[1][2]

  • Functionalization: React N-Boc-piperazine with your electrophile (R-X).

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to reveal the free amine.[2]

Comparative Analysis: Selectivity Strategies
FeatureDirect Alkylation (Excess Amine)Mono-Protection (Boc)Reductive Amination
Selectivity Moderate (requires purification)High (99%+)High
Atom Economy Low (wastes piperazine)Low (extra steps)High
Quat.[1][2] Salt Risk High (over-alkylation)NoneNone
Recommended For Simple benzyl/alkyl halidesComplex/Expensive scaffoldsAldehyde/Ketone substrates

Module 2: The "Invisible Product" (Isolation & Work-up)

FAQ: "I see the product on LCMS, but my flask is empty after extraction. Where did it go?"

Answer: It is in your aqueous waste.[2] Piperazine derivatives are polar bases.[2] At neutral or slightly basic pH (7-9), they remain partially protonated (water-soluble).[1][2] Even the free base is often hygroscopic and water-loving.[2]

Protocol C: The "Salting Out" Extraction

The Logic: You must suppress ionization completely (pH > pKa + 2) and increase the ionic strength of the aqueous phase to force the organic molecule out.

Step-by-Step:

  • pH Adjustment: Basify the aqueous reaction mixture to pH > 12 using 50% NaOH or KOH.

    • Why? Piperazine pKa values are ~5.3 and ~9.[2]7. You need pH 12 to ensure >99% is in the neutral, organic-soluble form.[2]

  • Saturation: Add solid NaCl until the solution is saturated (brine).

    • Mechanism:[1][2][5][8][9][10] The "Salting Out" effect reduces the solubility of organics in water.

  • Solvent Choice: Do NOT use Diethyl Ether or Hexane. [2]

    • Use Chloroform (CHCl3) or Dichloromethane (DCM) mixed with 5-10% Isopropanol (IPA) or Methanol .[1][2]

    • Tip: The alcohol disrupts hydrogen bonding between the amine and water.[2]

  • Multiple Extractions: Perform 3-5 extractions. Piperazine partition coefficients are often low.[2]

Module 3: Advanced Coupling (Buchwald-Hartwig N-Arylation)[1][2]

The Challenge

Palladium-catalyzed amination of piperazines often fails due to catalyst poisoning (the diamine chelates the metal) or β-hydride elimination .

Troubleshooting Guide
IssueDiagnosisSolution
No Conversion Starting material intact. Catalyst inactive.Switch to Pd2(dba)3 or Pre-catalysts (e.g., XPhos Pd G2).[1][2] Pd(OAc)2 often fails without reduction.[1][2]
Low Yield Product forms but stalls.[2][4]Base mismatch. Strong bases (NaOtBu) can decompose sensitive substrates.[1][2] Switch to Cs2CO3 or K3PO4 in dioxane.
Dehalogenation Aryl halide reduced to Ar-H.Solvent/Ligand issue.[2] Avoid alcoholic solvents.[2][11] Use bulky ligands like RuPhos or BrettPhos .
Visualizing the Optimization Pathway

PiperazineOptimization cluster_mechanism Selectivity Mechanism Start Start: Low Yield CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC BisProduct Major Product: Bis-alkylated CheckTLC->BisProduct Over-reaction NoProduct No Product / SM Remaining CheckTLC->NoProduct Reaction Stalled AqLoss Product in Aqueous Phase CheckTLC->AqLoss Disappears during workup Sol_Dilution Solution: Increase Piperazine Equivs (5-10x) OR Use N-Boc Protection BisProduct->Sol_Dilution Sol_Catalyst Solution: Change Ligand (RuPhos) Check Base Compatibility NoProduct->Sol_Catalyst Sol_Extraction Solution: pH > 12, Sat. NaCl Extract w/ CHCl3:IPA (9:1) AqLoss->Sol_Extraction Rate1 k1: Mono-alkylation Rate2 k2: Bis-alkylation Rate1->Rate2 Often k2 > k1 (Autocatalytic)

Caption: Decision tree for diagnosing yield loss in piperazine synthesis, distinguishing between reaction selectivity failures and isolation failures.

References

  • Selectivity in Piperazine Synthesis

    • Gao, F., et al. (2003).[1][2][6] "Mono-alkylation of piperazine derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Source: [1][2]

  • Buchwald-Hartwig Optimization

    • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Source: [1][2]

  • Purification & Isolation

    • ResearchGate Discussion: "Purification of piperazine derivatives w
    • Source:

  • Flow Chemistry Approaches

    • Yaseneva, P., et al. (2015).[1][2][12] "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering.

    • Source: [1][2]

Sources

Optimizing reaction conditions for N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of N-alkylation conditions for piperazine scaffolds

Core Directive: The Challenge of Symmetry

Piperazine is a unique secondary diamine. Its symmetry is both its strength (in forming linkers) and its weakness (in synthesis). The moment you alkylate one nitrogen (


), the second nitrogen (

) often becomes more nucleophilic due to the inductive electron-donating effect of the new alkyl group. This leads to the classic "runaway reaction" where bis-alkylation competes with mono-alkylation.

This guide moves beyond textbook definitions to provide field-tested protocols for controlling this reactivity.

Decision Matrix: Selecting Your Route

Before starting, select your strategy based on your substrate value and scale.

PiperazineStrategy Start Start: N-Alkylation Goal IsPrecious Is the Alkyl Halide Expensive/Scarce? Start->IsPrecious Scale Reaction Scale IsPrecious->Scale No (Commodity) RouteA Route A: Protection Strategy (N-Boc-Piperazine) IsPrecious->RouteA Yes (High Value) RouteB Route B: High Dilution/Slow Addition (Syringe Pump) Scale->RouteB Small (<1g) RouteC Route C: Brute Force Stoichiometry (5-10 eq. Piperazine) Scale->RouteC Large (>10g)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and scale.

Technical Modules & Troubleshooting (FAQ)

Module A: Controlling Selectivity (Mono- vs. Bis-Alkylation)

Q: I am seeing 30-40% bis-alkylated byproduct. How do I stop this?

A: If you cannot use a protecting group (Route A), you must alter the kinetics.

  • The "Brute Force" Method: Use 5 to 10 equivalents of piperazine relative to the alkyl halide. This statistically ensures that the alkyl halide molecules encounter unreacted piperazine far more often than mono-alkylated product.

    • Purification: Excess piperazine can be removed via high-vacuum sublimation or aqueous washing (see Module C).

  • The Acid-Salt Trick: Use piperazine monohydrochloride (or add 1 eq. of HCl). This protonates one nitrogen, rendering it non-nucleophilic.

    • Note: This significantly slows the reaction. You may need a stronger solvent (DMF) or higher heat.

Q: Why is N-Boc-piperazine recommended over direct alkylation?

A: It guarantees 100% mono-selectivity relative to the piperazine core. The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates


, forcing alkylation at 

.
  • Protocol: React N-Boc-piperazine (1.1 eq) with Alkyl Halide (1.0 eq) and

    
     (2.0 eq) in Acetonitrile. Deprotect later with TFA/DCM.
    
Module B: Reaction Kinetics (Solvents & Bases)

Q: My reaction is stalled at 50% conversion. Should I heat it more?

A: Before heating (which increases decomposition), check your "Solvent-Base Mismatch."

SolventRecommended BaseTemp RangeCharacteristics
Acetonitrile (MeCN)

or

60-80°CGold Standard. Good balance of polarity and ease of removal.
DMF / DMSO

or DIPEA
25-100°CHigh Performance. High solubility accelerates rates but difficult to remove during workup.
Ethanol/Methanol

or DIPEA
RefluxProtic. Can cause solvolysis of alkyl halides. Use only if solubility is critical.
Acetone

Reflux (56°C)Mild. Good for highly reactive halides (iodides/benzyl bromides).

Q: When should I use Cesium Carbonate (


) instead of Potassium Carbonate (

)?

A: Switch to Cesium when:

  • Solubility is poor: Cesium salts are more soluble in organic solvents (the "Cesium Effect"), increasing the effective concentration of the base.

  • Substrate is unreactive: The larger Cesium cation forms a looser ion pair with the carbonate, making the base "naked" and more reactive.

  • Over-alkylation is a risk: Some studies suggest

    
     suppresses over-alkylation better than hydroxides [1].
    
Module C: Workup & Purification

Q: The reaction mixture turned into a solid brick. How do I process this?

A: This is likely the precipitation of the inorganic salt (


/

) and piperazine hydrohalide salts.
  • Fix: Dilute with Ethyl Acetate or DCM and filter the solids. The product is usually in the filtrate.

Q: How do I remove excess piperazine without column chromatography?

A: Utilize the water solubility of piperazine.

  • The pH Switch:

    • Dilute reaction with DCM.

    • Wash with water (Piperazine partitions into water; lipophilic product stays in DCM).

    • Critical: If your product is also polar, this fails.

  • The High-Vac Trick: Piperazine sublimes. If your product is non-volatile, heat the crude oil to 60°C under high vacuum (<1 mbar) for 2 hours. Piperazine will deposit on the cold finger.

Standard Operating Protocols (SOPs)

Protocol A: The "Green" Route (N-Boc Protected)

Best for: High-value synthesis, pharmaceutical intermediates.

  • Charge: To a round-bottom flask, add N-Boc-piperazine (1.1 equiv),

    
      (2.0 equiv), and Acetonitrile  (0.2 M concentration).
    
  • Add: Add Alkyl Halide (1.0 equiv). If the halide is a chloride, add KI (0.1 equiv) as a Finkelstein catalyst.

  • React: Heat to reflux (80°C) for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Filter off solids.[1] Evaporate solvent.[1][2]

  • Deprotection: Dissolve residue in DCM/TFA (4:1) for 1 hour. Evaporate to yield mono-alkylated piperazine trifluoroacetate salt.

Protocol B: The "Brute Force" Route (Direct Alkylation)

Best for: Cheap alkyl halides, large scale, avoiding protection steps.

  • Charge: Dissolve Piperazine (5.0 – 10.0 equiv) in Dichloromethane (DCM) or Ethanol .

  • Add: Add Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Note: No external base is needed; the excess piperazine acts as the acid scavenger.

  • React: Stir at RT for 12 hours.

  • Workup: Wash the organic layer vigorously with water (

    
    ). The excess piperazine will wash into the aqueous layer. The mono-alkylated product (if lipophilic) remains in the organic layer. Dry (
    
    
    
    ) and evaporate.

Mechanistic Pathway Visualization

Understanding the competing pathways is crucial for troubleshooting.

ReactionPathway Pip Piperazine (Nucleophile) Mono Mono-Alkylated Product (Target) Pip->Mono + R-X (k1) RX Alkyl Halide (Electrophile) Bis Bis-Alkylated Byproduct Mono->Bis + R-X (k2 > k1 if R is EDG) Quat Quaternary Ammonium Salt Bis->Quat + R-X (Over-alkylation) Note Key: k2 often > k1 due to inductive effects Note->Mono

Figure 2: Kinetic pathway showing the risk of runaway alkylation. The secondary amine of the mono-product is often more nucleophilic than the starting material.

References

  • Cesium Carbonate vs Potassium Carbonate

    • Source: Inno-Chem / Chemical Reviews.
    • Context: Cesium carbonate demonstrates superior solubility in aprotic solvents and suppresses over-alkylation compared to stronger bases like KOtBu.[3]

    • Link:

  • Solvent Effects on Piperazine

    • Source: Indian Academy of Sciences.
    • Context: Study of reaction rates in 12 solvents confirming that solvent polarity and hydrogen bond donor ability significantly influence the reaction rate of piperazine with benzyl bromide.[4]

    • Link:

  • Mono-alkylation Strategies (Boc-Protection)

    • Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.
    • Context: Confirmation that N-Boc protection is the most reliable method for clean mono-alkylation compared to direct alkylation
    • Link:

  • Green Chemistry & Solvent Selection

    • Source: ACS Sustainable Chemistry & Engineering.
    • Context: Analysis of dipolar aprotic solvents (DMF, MeCN)
    • Link:

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 1-(2-Fluorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are daily realities. Among these, substituted piperazine derivatives like 1-(2-Fluorobenzyl)piperazine are common structural motifs. While essential for discovery, these molecules demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This compound is a derivative of piperazine, which itself is known to be corrosive and a sensitizer.[1][2] While specific toxicological data for this exact derivative may be limited, we must operate under the principle of precaution, informed by the hazards of its parent compounds and analogous structures.

Safety Data Sheets (SDS) for structurally similar compounds, such as 1-(4-Fluorophenyl)piperazine and piperazine anhydrous, indicate several key hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][3] Prolonged contact can be destructive to tissues.[4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]

  • Sensitization: Piperazine and its derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

Therefore, every procedural step and PPE choice is a direct countermeasure to these potential routes of exposure: dermal, ocular, and respiratory. All handling must be predicated on preventing contact and inhalation.[4][6]

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not a passive checklist but an active risk mitigation strategy.[7][8] All PPE must be inspected before use and donned and doffed in a manner that prevents cross-contamination.[9]

Engineering Controls: The First Line of Defense

Before considering wearable PPE, engineering controls must be in place. All operations involving this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[7][10] This is non-negotiable as it contains airborne particles and vapors at the source. An emergency safety shower and eyewash station must be immediately accessible.[4][5]

Essential PPE for Handling this compound
PPE CategorySpecificationRationale and Field Insights
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against skin contact.[11][12] Nitrile offers good resistance to a range of chemicals. Double-gloving is a field-proven best practice that provides an extra layer of security against undetected pinholes or tears. Always change gloves immediately upon suspected contact.[9]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) and a full-face shield.Protects against splashes and airborne dust particles.[13][14] Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield is critical when handling larger quantities or when there is a significant splash risk, such as during quenching or dissolution of larger amounts.[12]
Body Protection Flame-Resistant (FR) Laboratory Coat with tight-fitting cuffs.A fully buttoned lab coat protects skin and personal clothing from contamination.[14][15] FR properties are an added safety measure, though this compound is not rated as highly flammable. Ensure cuffs are snug to prevent dust from entering sleeves.
Respiratory Protection NIOSH-approved respirator with P100 (HEPA) filters for solids; or an organic vapor cartridge with a P100 pre-filter for solutions/vapors.Required when engineering controls alone may not guarantee exposure is below permissible limits, especially when handling the powder outside of a glovebox.[4][7] The choice of cartridge depends on the physical form of the chemical being handled. A written respiratory protection program and fit testing are mandated by OSHA.[7]

Operational Plan: Step-by-Step Protocol for Weighing and Dissolving

This protocol illustrates the integration of safety measures into a common laboratory workflow.

Objective: To accurately weigh 500 mg of solid this compound and prepare a 10 mg/mL solution in DMSO.

Step 1: Preparation & Pre-Flight Check

  • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Decontaminate the work surface within the hood.

  • Assemble all necessary equipment: analytical balance, weigh paper, spatula, vial with a screw cap, solvent (DMSO), and pipettes.

  • Don all required PPE as outlined in the table above (double gloves, goggles, face shield, lab coat).

Step 2: Weighing the Compound

  • Perform all manipulations deep within the fume hood to maximize containment.

  • Carefully open the stock container. Avoid creating airborne dust.[16]

  • Using a clean spatula, transfer the approximate amount of solid to the weigh paper on the balance.

  • Close the stock container immediately.

  • Record the precise weight.

Step 3: Dissolution

  • Carefully transfer the weighed solid into the labeled vial.

  • Using a pipette, add the calculated volume of DMSO to the vial.

  • Secure the cap on the vial.

  • Agitate gently (vortex or sonicate if necessary) until the solid is fully dissolved. Keep the vial capped during agitation.

Step 4: Post-Handling & Decontamination

  • Segregate all contaminated disposable items (weigh paper, pipette tips, outer gloves) into a designated, sealed hazardous waste bag inside the fume hood.

  • Wipe down the spatula, balance, and work surface with an appropriate decontaminating solution.

  • Doff PPE in the correct order (remove outer gloves first, then face shield, etc.) to avoid self-contamination.

  • Wash hands and forearms thoroughly with soap and water after exiting the lab.[6]

Disposal Plan: Managing the Waste Stream

Proper waste management is a critical component of the safety lifecycle.[17]

  • Solid Waste: All disposable materials contaminated with this compound (gloves, weigh paper, wipes) must be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Contaminated needles or other sharps must be placed in a puncture-proof sharps container.

  • Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste, before being washed normally.

Never dispose of this chemical down the drain.[1][18] Adhere strictly to your institution's and local regulations for hazardous waste disposal.

Visualization of Key Safety Workflows

To further clarify procedural logic, the following diagrams outline critical decision-making and action sequences.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Control & PPE Selection cluster_2 Execution Start Task: Handle This compound Assess_Form Assess Physical Form (Solid or Liquid?) Start->Assess_Form Assess_Qty Assess Quantity (& Scale of Operation) Assess_Form->Assess_Qty Eng_Controls Work in Chemical Fume Hood? Assess_Qty->Eng_Controls Hand_Prot Hand Protection: Double Nitrile/Neoprene Gloves Eng_Controls->Hand_Prot Yes Eye_Prot Eye/Face Protection: Splash Goggles + Face Shield Hand_Prot->Eye_Prot Body_Prot Body Protection: FR Lab Coat Eye_Prot->Body_Prot Resp_Prot Respiratory Protection Needed? Body_Prot->Resp_Prot Select_Resp Select Respirator: P100 (solid) or Organic Vapor + P100 (liquid) Resp_Prot->Select_Resp Yes (e.g., weighing powder) Proceed Proceed with Task Resp_Prot->Proceed No (e.g., handling dilute solution) Select_Resp->Proceed

Caption: PPE Selection Workflow based on task-specific risk assessment.

References

  • Thermo Fisher Scientific. (2025). Piperazine, anhydrous - Safety Data Sheet. Retrieved from Thermo Fisher Scientific. URL: [Link]

  • Carl ROTH. (n.d.). Piperazine-1,4-dipropanesulphonic acid - Safety Data Sheet. Retrieved from Carl ROTH. URL: [Link]

  • YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage. Retrieved from YOUTH Clean Tech. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from OSHA. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from OSHA. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. URL: [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from American Chemistry Council. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from CDC. URL: [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from Compliancy Group. URL: [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk. URL: [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from Creative Safety Supply. URL: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from NCBI. URL: [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from NIH. URL: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Environmental Health and Safety. URL: [Link]

  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from BYU Department of Chemistry & Biochemistry. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.